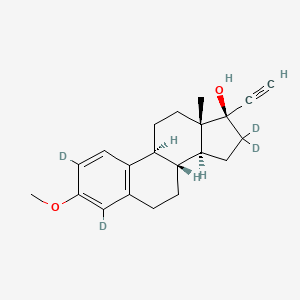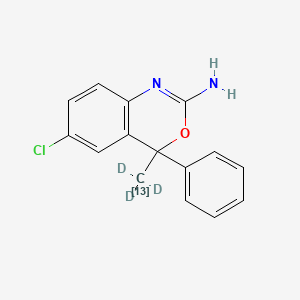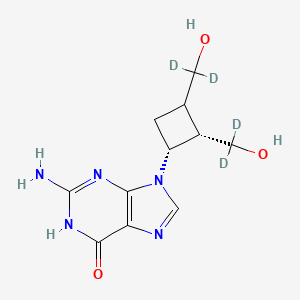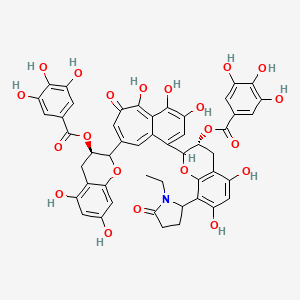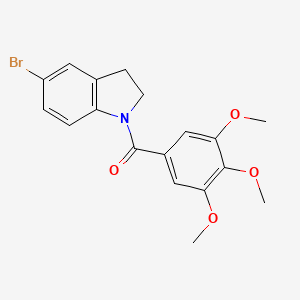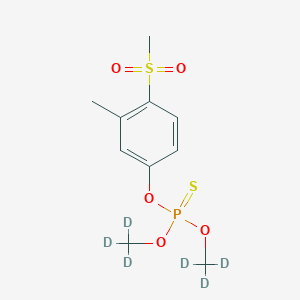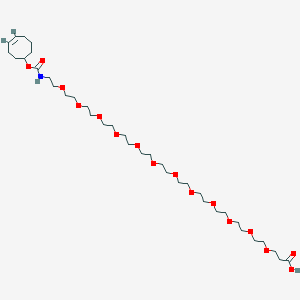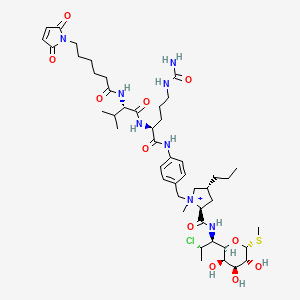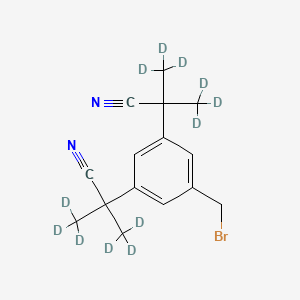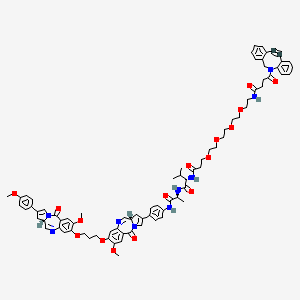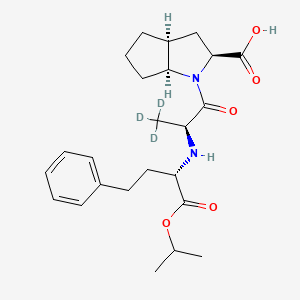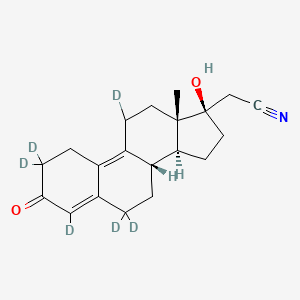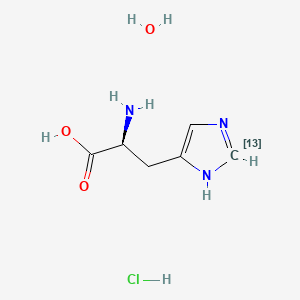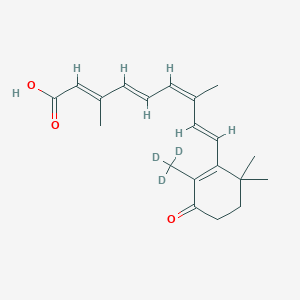
9-cis-4-Oxoretinoic acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cis-4-Oxoretinoic acid-d3 is a synthetic derivative of retinoic acid, specifically designed for use in scientific research. It is a labeled compound, meaning it contains deuterium atoms (denoted by “d3”), which are isotopes of hydrogen. This labeling is useful in various analytical techniques, such as mass spectrometry, to trace and study the compound’s behavior in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-4-Oxoretinoic acid-d3 typically involves the modification of 9-cis-retinoic acid. The process includes the introduction of an oxo group at the 4th position on the cyclohexenyl ring and the incorporation of deuterium atoms. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of these functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 9-cis-4-Oxoretinoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the oxo group or other functional groups are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
9-cis-4-Oxoretinoic acid-d3 is widely used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for studying retinoid metabolism and degradation.
Biology: Employed in cell culture studies to investigate the effects of retinoids on cell differentiation and proliferation.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of retinoids in the body.
Industry: Applied in the development of new retinoid-based drugs and cosmetic products.
Mecanismo De Acción
The mechanism of action of 9-cis-4-Oxoretinoic acid-d3 involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding to these receptors, this compound modulates the transcription of genes involved in cell growth, differentiation, and apoptosis. This regulation is crucial for various physiological processes, including embryonic development and immune response .
Comparación Con Compuestos Similares
9-cis-Retinoic acid: The parent compound, which lacks the oxo group at the 4th position.
All-trans-Retinoic acid: Another isomer of retinoic acid with different biological activity.
13-cis-Retinoic acid: An isomer used in the treatment of acne and certain cancers.
Uniqueness: 9-cis-4-Oxoretinoic acid-d3 is unique due to its specific structural modifications, which enhance its stability and traceability in research applications. The presence of deuterium atoms allows for precise tracking in metabolic studies, making it a valuable tool in both basic and applied sciences .
Propiedades
Fórmula molecular |
C20H26O3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(2E,4E,6Z,8E)-9-[6,6-dimethyl-3-oxo-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+/i3D3 |
Clave InChI |
GGCUJPCCTQNTJF-YVCXFFPKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


